2,4,6-Triethylbenzaldehyde
Overview
Description
2,4,6-Trimethylbenzaldehyde , also known as mesitaldehyde , is a carbonyl compound with the chemical formula C10H12O . It is a colorless to pale yellow liquid with a pleasant almond-like odor . The compound is used in various applications, including perfumery, flavoring, and organic synthesis.
Synthesis Analysis
The synthesis of 2,4,6-trimethylbenzaldehyde involves several methods, such as the oxidation of mesitylene (1,3,5-trimethylbenzene) using reagents like chromic acid or potassium permanganate. Another approach is the formylation of mesitylene using formic acid and a catalyst .
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethylbenzaldehyde consists of a benzene ring with three methyl groups (CH3) attached at positions 2, 4, and 6. The aldehyde functional group (CHO) is located at position 1 . The 2D and 3D conformers can be visualized for a better understanding.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural and Vibrational Analysis
The structural and vibrational properties of 2,4,6-triethylbenzaldehyde and its derivatives have been a subject of interest in several studies. For example, Balachandran, Karpagam, and Lakshmi (2012) conducted an experimental and theoretical study on the structures and vibrations of 2,4,6-trihydroxybenzaldehyde, exploring its conformational stability and vibrational spectral analysis. This research provides valuable insights into the molecular structures and vibrational frequencies of such compounds, contributing significantly to the understanding of their chemical behavior (Balachandran, Karpagam & Lakshmi, 2012).
Mechanism of Action
Target of Action
2,4,6-Triethylbenzaldehyde, also known as 2,4,6-Trimethylbenzaldehyde, is a chemical compound used in organic synthesis It’s commonly used in the synthesis of pharmaceuticals and other fine chemical products , suggesting that its targets could be diverse depending on the specific synthesis process.
Biochemical Pathways
Given its use in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds being synthesized .
Result of Action
The molecular and cellular effects of 2,4,6-Triethylbenzaldehyde’s action would depend on the specific context of its use. In the context of organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the synthesis of the desired products .
Action Environment
The action, efficacy, and stability of 2,4,6-Triethylbenzaldehyde can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other chemicals can affect its reactivity and stability. It’s soluble in alcohol and insoluble in water , which suggests that its action may be influenced by the solvent used in the synthesis process.
properties
IUPAC Name |
2,4,6-triethylbenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFJNFCEVFECME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triethylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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